1-[(3-Aminocyclobutyl)methyl]-3-ethylurea
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-[(3-aminocyclobutyl)methyl]-3-ethylurea |
InChI |
InChI=1S/C8H17N3O/c1-2-10-8(12)11-5-6-3-7(9)4-6/h6-7H,2-5,9H2,1H3,(H2,10,11,12) |
InChI Key |
NHKWYQNLJXTXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCC1CC(C1)N |
Origin of Product |
United States |
Contextualizing Cyclobutane and Urea Moieties in Molecular Design
The design of new chemical entities often involves the incorporation of specific structural motifs that are known to confer desirable physicochemical and biological properties. Both cyclobutane (B1203170) and urea (B33335) functionalities have a rich history in medicinal chemistry and materials science, making their combination in a single molecule a subject of scientific curiosity.
The cyclobutane ring, a four-membered carbocycle, is a fascinating structural unit that has been increasingly utilized in drug discovery. Its rigid and puckered nature allows for the precise spatial positioning of substituents, which can be crucial for optimizing interactions with biological targets. The introduction of a cyclobutane moiety can also influence a molecule's metabolic stability and pharmacokinetic profile.
The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is another cornerstone of medicinal chemistry. nih.gov Its ability to act as both a hydrogen bond donor and acceptor facilitates strong and specific interactions with proteins and enzymes. nih.gov This has led to the incorporation of the urea motif in a wide array of approved drugs with diverse therapeutic applications. nih.gov
Rationale for Investigating Novel Urea Derivatives, Including 1 3 Aminocyclobutyl Methyl 3 Ethylurea
The synthesis and study of novel urea (B33335) derivatives are driven by the desire to expand the chemical space for drug discovery and to develop compounds with improved efficacy, selectivity, and safety profiles. researchgate.net Researchers are constantly exploring new combinations of substituents on the urea backbone to modulate its electronic and steric properties, thereby fine-tuning its biological activity. mdpi.com
The investigation into 1-[(3-Aminocyclobutyl)methyl]-3-ethylurea is predicated on the hypothesis that the unique combination of the aminocyclobutyl and ethyl groups will confer novel properties to the urea scaffold. The primary amine on the cyclobutane (B1203170) ring introduces a basic center, which can be important for salt formation and aqueous solubility. The ethyl group, a small alkyl substituent, can influence the compound's lipophilicity and van der Waals interactions with its binding partners.
Scope and Strategic Research Directions for 1 3 Aminocyclobutyl Methyl 3 Ethylurea
While dedicated research on 1-[(3-Aminocyclobutyl)methyl]-3-ethylurea is still in its nascent stages, the strategic research directions can be inferred from the known activities of related compounds. The primary focus of investigation would likely be in the realm of medicinal chemistry, with potential applications as an inhibitor of enzymes that recognize urea (B33335) or amide-containing substrates.
Key research directions would include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its analogs, followed by comprehensive structural and physicochemical characterization.
Biological Screening: Evaluating the compound's activity against a panel of biological targets, such as kinases, proteases, and other enzymes where urea-based inhibitors have shown promise.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of related compounds with variations in the cyclobutane (B1203170) substitution pattern and the alkyl group on the urea nitrogen to understand the key structural features required for biological activity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 3 Aminocyclobutyl Methyl 3 Ethylurea Analogs
Design Principles for Systematic Modification of the 1-[(3-Aminocyclobutyl)methyl]-3-ethylurea Scaffold
There is no available literature detailing the design principles specifically applied to the systematic modification of the this compound scaffold. General principles of medicinal chemistry would suggest that modifications could target the three main components of the molecule: the aminocyclobutyl ring, the ethylurea (B42620) moiety, and the methylene (B1212753) linker. Potential modifications could include altering the substitution pattern and stereochemistry of the cyclobutyl ring, varying the alkyl or aryl substitution on the urea (B33335) nitrogen, and changing the length or rigidity of the linker. However, without experimental data, the impact of these hypothetical changes on biological activity remains unknown.
Synthesis and Biological Evaluation of Library Compounds Derived from this compound
A search of the scientific literature did not yield any studies describing the synthesis of a library of compounds derived from this compound. Consequently, there is no data on the biological evaluation of such a library. The synthesis of analogs would likely involve standard organic chemistry techniques for the formation of ureas, such as the reaction of an appropriate aminocyclobutylmethylamine derivative with an ethyl isocyanate, or vice versa. The biological evaluation would be dependent on the therapeutic target of interest, which is not defined for this compound in the available literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
No QSAR studies have been published for derivatives of this compound. QSAR modeling is a computational technique that requires a dataset of structurally related compounds with measured biological activities. As no such dataset has been identified, the development of a QSAR model to predict the activity of new analogs is not feasible.
Impact of Stereochemistry on the Biological Activity of this compound Analogs
The this compound molecule contains a stereocenter on the cyclobutyl ring. While it is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity, there are no published studies that have investigated this for the specified compound or its analogs. Research in this area would require the synthesis and biological testing of the individual stereoisomers to determine if one is more active or has a different pharmacological profile than the other.
Pharmacophore Modeling and Ligand-Based Drug Design for this compound
Pharmacophore modeling and other ligand-based drug design approaches rely on the structural information of a set of active compounds. Given the absence of a known biological target and a series of active analogs for this compound, no pharmacophore models have been developed. Such models are used to identify the key chemical features responsible for a molecule's biological activity and to guide the design of new, potentially more potent, compounds.
Advanced Analytical and Spectroscopic Characterization in Research on 1 3 Aminocyclobutyl Methyl 3 Ethylurea
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis
High-resolution NMR spectroscopy would be a cornerstone technique for the unambiguous structural confirmation of 1-[(3-Aminocyclobutyl)methyl]-3-ethylurea. Both ¹H and ¹³C NMR would provide critical information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the cyclobutyl ring, the methylene (B1212753) bridge, and the amine and urea (B33335) protons. The chemical shifts (δ) and coupling constants (J) would be instrumental in confirming the connectivity of these fragments.
¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the urea group.
Hypothetical ¹H NMR Data for this compound
| Protons | Multiplicity | Chemical Shift (ppm) |
|---|---|---|
| CH₃ (ethyl) | Triplet | ~1.1 |
| CH₂ (ethyl) | Quartet | ~3.2 |
| CH₂ (bridge) | Multiplet | ~3.1 |
| CH (cyclobutyl) | Multiplet | ~2.0-2.5 |
| CH₂ (cyclobutyl) | Multiplet | ~1.7-2.2 |
| NH (amine) | Broad Singlet | Variable |
Note: This table represents hypothetical data and is for illustrative purposes only.
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation, Fragmentation Analysis, and Impurity Profiling
Mass spectrometry is indispensable for determining the molecular weight and elemental composition, as well as for gaining structural insights through fragmentation analysis.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or chemical ionization (CI), would be used to accurately determine the molecular mass of the protonated molecule [M+H]⁺, confirming the elemental formula C8H17N3O.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pattern of the parent ion. Characteristic losses, such as the ethyl group, the urea moiety, or fragments of the cyclobutyl ring, would provide further structural confirmation.
Impurity Profiling: The high sensitivity of MS makes it an excellent tool for detecting and identifying potential impurities from the synthesis or degradation of the compound.
X-ray Crystallography for Absolute Stereochemistry Determination and Co-crystal Structure Analysis
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the chiral centers within the cyclobutyl ring. Furthermore, if this compound were to be studied in the context of its interaction with a biological target, co-crystallography with a target protein could elucidate the specific binding interactions at an atomic level.
Advanced Chromatographic Methods (e.g., HPLC, SFC) for Purity Assessment and Enantiomeric Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column would be the standard method for determining the purity of the compound. Detection could be achieved using UV-Vis spectroscopy, if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of chiral compounds. For this compound, which contains stereocenters in the cyclobutyl ring, chiral SFC would be the method of choice for separating the different enantiomers and diastereomers.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine and urea groups (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), the C=O stretch of the urea (around 1630-1680 cm⁻¹), and N-H bending vibrations (around 1550-1650 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds in the molecule, and can be a useful tool for molecular fingerprinting.
Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine, Urea) | 3300-3500 |
| C-H Stretch (Alkyl) | 2850-3000 |
| C=O Stretch (Urea) | 1630-1680 |
Note: This table represents expected ranges and is for illustrative purposes only.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Protein Interaction Studies
Given that this compound is a chiral molecule, circular dichroism spectroscopy could be a valuable tool.
Chiral Analysis: The CD spectrum of the individual enantiomers would show characteristic positive or negative Cotton effects, which could be used to monitor the enantiomeric purity of the sample.
Protein Interaction Studies: If this compound interacts with a biological macromolecule, such as a protein, CD spectroscopy could be used to study changes in the secondary structure of the protein upon binding of the ligand, providing insights into the mechanism of interaction.
Future Perspectives and Emerging Research Avenues for 1 3 Aminocyclobutyl Methyl 3 Ethylurea
Potential Applications of 1-[(3-Aminocyclobutyl)methyl]-3-ethylurea as a Chemical Probe for Biological Systems
The unique structural features of this compound make it an intriguing candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and the urea (B33335) moiety, in particular, is a privileged structure in medicinal chemistry due to its ability to form stable hydrogen bonds with biological targets. nih.govchem-space.comresearchgate.netfrontiersin.org The aminocyclobutyl group adds a three-dimensional aspect to the molecule, which can influence its binding affinity and selectivity for specific proteins. researchgate.netcalstate.edu
The development of urea-based inhibitors as active site probes has been demonstrated for enzymes like glutamate (B1630785) carboxypeptidase II. nih.gov Similarly, this compound could be modified to create probes for studying a variety of enzymes and receptors where the urea functional group can act as a hydrogen bond donor and acceptor. nih.govresearchgate.net Furthermore, urea derivatives have been utilized to study urea transport systems, suggesting a potential application for this compound in probing such biological pathways. nih.gov The aminocyclobutyl moiety can also be a key feature in the design of peptide-based therapeutics, indicating that this compound could serve as a foundational structure for probes targeting peptide-protein interactions. chemimpex.comacs.org
| Potential Target Class | Rationale for Use as a Chemical Probe | Key Structural Moiety |
| Enzymes (e.g., kinases, proteases) | The urea group can mimic peptide bonds and form key hydrogen bond interactions in active sites. | Ethylurea (B42620) |
| G Protein-Coupled Receptors (GPCRs) | The three-dimensional structure of the cyclobutane (B1203170) ring can provide selectivity for specific receptor subtypes. | Aminocyclobutyl |
| Ion Channels and Transporters | Urea derivatives have been shown to interact with transport systems. | Ethylurea |
| Protein-Protein Interactions | The aminocyclobutyl group can be incorporated into peptidomimetics to disrupt or stabilize protein complexes. | Aminocyclobutyl |
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogs
| AI/ML Application | Potential Impact on Analog Discovery |
| Predictive Modeling | Faster identification of analogs with high predicted activity and favorable ADMET properties. |
| Generative Design | Creation of novel chemical structures with optimized properties based on the this compound scaffold. |
| Synthesis Planning | Prediction of efficient synthetic routes for novel analogs. |
| High-Throughput Screening Analysis | Rapid analysis of large datasets from experimental screens to identify structure-activity relationships. |
Collaborative Research Paradigms and Data Sharing Initiatives for Urea-Based Compound Research
The complexity and high cost of modern drug discovery necessitate collaborative efforts between academic institutions and the pharmaceutical industry. acs.org Such partnerships can leverage the strengths of both sectors, with academia often driving early-stage, innovative research and industry providing the resources and expertise for preclinical and clinical development. tandfonline.comindianabiosciences.org Research on this compound and its analogs would benefit significantly from such collaborative models. mssm.edu
Data sharing is another critical component of accelerating scientific progress. Open-access databases and platforms that allow researchers to share chemical and biological data can prevent the duplication of efforts and foster a more collaborative research environment. nih.gov Initiatives like the Open Reaction Database (ORD) and platforms such as PubChem and Mendeley Data are making it easier for chemists to share their findings. nih.govmendeley.comcam.ac.uk The FAIR (Findable, Accessible, Interoperable, and Reusable) data principles are also gaining traction in the chemical sciences, promoting the sharing and reuse of chemical data. chemistryviews.org For a niche compound like this compound, a collaborative approach to synthesizing and testing analogs, coupled with open data sharing, could significantly expedite the exploration of its therapeutic potential.
| Collaborative Model/Data Sharing Initiative | Benefit for Urea-Based Compound Research |
| Academic-Industry Partnerships | Combines innovative basic research with drug development expertise and resources. |
| Open-Access Databases (e.g., PubChem) | Centralized repository for chemical structures, properties, and biological activity data. |
| Data Sharing Platforms (e.g., Mendeley Data) | Facilitates the sharing of raw research data, promoting transparency and reproducibility. |
| FAIR Data Principles | Ensures that research data is well-documented and can be easily found, accessed, and reused by other researchers. |
Exploration of Novel Bioconjugation Strategies Involving the Aminocyclobutyl Moiety of this compound
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a powerful tool in chemical biology and drug development. nih.govthermofisher.com The primary amine on the cyclobutane ring of this compound presents a valuable handle for bioconjugation. This allows for the attachment of this small molecule to larger entities such as proteins, antibodies, or nanoparticles, which can be used to modulate its properties or direct it to specific biological targets.
A variety of chemical strategies can be employed to target the primary amine for conjugation. nih.gov For example, N-hydroxysuccinimide (NHS) esters are commonly used to react with primary amines to form stable amide bonds. nih.gov Isothiocyanates can also react with amines to form thioureas. nih.gov More advanced and site-selective methods are continually being developed to create more homogeneous and well-defined bioconjugates. The rigid and three-dimensional nature of the cyclobutane ring may also offer unique opportunities for developing novel bioconjugation reagents. researchgate.net The exploration of these strategies could lead to the development of antibody-drug conjugates (ADCs), targeted probes, or functionalized biomaterials based on the this compound scaffold.
| Bioconjugation Strategy | Reactive Group on this compound | Resulting Linkage |
| NHS Ester Chemistry | Primary Amine | Amide |
| Isothiocyanate Chemistry | Primary Amine | Thiourea |
| Reductive Amination | Primary Amine | Secondary Amine |
| Squarate Ester Chemistry | Primary Amine | Diamino-squaraine |
Development of Advanced Delivery Systems for Research Applications of this compound
Advanced drug delivery systems (DDS) are designed to improve the therapeutic efficacy and reduce the side effects of bioactive compounds by controlling their release and targeting them to specific sites in the body. rsc.orgacs.orgyoutube.com For a research compound like this compound, the development of suitable delivery systems is crucial for its evaluation in biological systems.
Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and micelles, can be used to encapsulate the compound, potentially improving its solubility, stability, and pharmacokinetic profile. frost.comastrazeneca.com These nanoparticles can also be functionalized with targeting ligands to direct the compound to specific cells or tissues. astrazeneca.com Controlled-release formulations, such as hydrogels or microspheres, could provide sustained release of the compound over time, which may be beneficial for certain research applications. youtube.com The collaboration between medicinal chemists and formulation scientists is key to the successful development of these advanced delivery systems. nih.gov As research into this compound and its analogs progresses, the parallel development of appropriate delivery systems will be essential to fully realize their scientific potential.
| Delivery System | Potential Advantage for Research Applications |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds. |
| Polymeric Nanoparticles | Tunable size and surface properties, can be designed for controlled release. |
| Micelles | Can solubilize poorly water-soluble compounds. |
| Hydrogels | Can provide sustained, localized delivery. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
